

"Cyclopropyl 2-thienyl ketone" molecular structure and conformation

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **Cyclopropyl 2-Thienyl Ketone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 2-thienyl ketone (C_8H_8OS) is a molecule of significant interest in medicinal and materials chemistry, serving as a versatile scaffold for the synthesis of complex chemical entities.^[1] Its unique combination of a strained cyclopropyl ring and an electron-rich thienyl moiety, bridged by a carbonyl group, gives rise to distinct structural and electronic properties. Understanding the three-dimensional arrangement, or conformation, of this molecule is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides a detailed examination of the molecular structure of **cyclopropyl 2-thienyl ketone**, with a primary focus on its conformational preferences. We will explore the critical interplay between the cyclopropyl and carbonyl groups that dictates the molecule's most stable energetic states, supported by established principles from computational and experimental studies on analogous systems.

Foundational Molecular Structure

At its core, **cyclopropyl 2-thienyl ketone** is composed of three key functional components: a cyclopropane ring, a thiophene ring, and a ketone linker.

- The Cyclopropyl Group: This three-membered carbocycle is characterized by significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds possess a high degree of 'p' character, allowing the ring to engage in electronic conjugation with adjacent π -systems, such as a carbonyl group.[\[2\]](#)[\[3\]](#) This interaction is a dominant factor in its conformational behavior.
- The 2-Thienyl Group: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system, capable of participating in various chemical transformations and molecular interactions.
- The Carbonyl (Ketone) Bridge: The C=O group acts as a rigid linker between the two ring systems. Its π -system is central to the electronic communication between the cyclopropyl and thienyl moieties and serves as the primary pivot point for conformational isomerism.

Table 1: Key Molecular Properties

Property	Value	Reference
IUPAC Name	cyclopropyl(thiophen-2-yl)methanone	[4]
CAS Number	6193-47-1	[5] [6]
Molecular Formula	C ₈ H ₈ OS	[1] [4] [5]
Molecular Weight	152.21 g/mol	[1] [5] [6]
Appearance	Colorless to light yellow clear liquid	[1]

Conformational Analysis: The Dominance of the s-cis Arrangement

The conformation of **cyclopropyl 2-thienyl ketone** is primarily defined by the rotation around the single bonds connecting the carbonyl carbon to the cyclopropyl and thienyl rings. The most significant of these is the orientation of the cyclopropyl ring relative to the carbonyl group.

Defining s-cis and s-trans Conformations

Rotation around the single (sigma) bond between the cyclopropyl ring and the carbonyl group gives rise to two principal planar conformations, termed s-cis and s-trans.[7][8] The "s" prefix explicitly denotes that the isomerism is around a single bond.[7]

- s-cis (Bisected) Conformation: In this arrangement, the carbonyl double bond is eclipsed with one of the C-C bonds of the cyclopropane ring. This geometry allows for maximum overlap between the π -orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.
- s-trans (Gauche) Conformation: Here, the carbonyl double bond is positioned gauche to the C-C bonds of the cyclopropane ring. This conformation results in reduced orbital overlap compared to the s-cis form.

Theoretical and experimental studies on analogous molecules, such as cyclopropyl methyl ketone, have definitively shown that the s-cis conformation represents the global energy minimum, making it the most stable and populated conformer.[9][10][11][12] The s-trans conformer exists as a higher-energy local minimum.[10][11][12] This preference is a direct consequence of the favorable electronic conjugation in the s-cis state, which stabilizes the overall molecule.

Diagram 1: Key Conformational Dihedral Angle

Caption: Dihedral angle defining cyclopropyl-ketone orientation.

Energetic Landscape

The stability difference between the conformers can be visualized with a potential energy diagram. The rotation around the C(cyclopropyl)-C(carbonyl) bond is not free; it is governed by an energy barrier. The s-cis conformation sits at the lowest energy level, while the s-trans is slightly higher in energy. The transition state between them represents the energy barrier to rotation.

Table 2: Qualitative Conformational Stability

Conformer	Dihedral Angle (C-C-C=O)	Relative Energy	Stability	Primary Reason
s-cis (Bisected)	$\sim 0^\circ$	Lowest (Global Minimum)	Most Stable	Maximum conjugative overlap between cyclopropyl Walsh orbitals and carbonyl π -system. [3] [10] [11]
s-trans (Gauche)	$\sim 180^\circ$	Higher (Local Minimum)	Less Stable	Steric hindrance and reduced electronic stabilization. [10] [11]

Diagram 2: Potential Energy Profile of Conformation^{```dot}

```

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"energy_axis_start" [pos="0,0", label=""]; "energy_axis_end" [pos="0,4", label=""];
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"energy_axis_start" -> "energy_axis_end" [label=" Potential Energy", arrowhead=vee];

// Points on curve p1 [pos="1,0.5", label=""]; p2 [pos="2.5,3", label=""]; p3 [pos="4,1.5",
label=""]; p4 [pos="5.5,3", label=""]; p5 [pos="7,0.5", label=""];

// Curve p1 -> p2 -> p3 -> p4 -> p5 [style=solid, color="#4285F4", splines=curved,
arrowhead=none];

// Labels "s_cis_1" [shape=plaintext, pos="1,-0.5", label="s-cis (0 $^\circ$ )", fontcolor="#34A853"];
"s_trans" [shape=plaintext, pos="4,-0.5", label="s-trans (180 $^\circ$ )", fontcolor="#EA4335"];
"s_cis_2" [shape=plaintext, pos="7,-0.5", label="s-cis (360 $^\circ$ )", fontcolor="#34A853"]; "E_scis"
[shape=plaintext, pos="1.5,0.7", label="Global\nMinimum", fontcolor="#34A853"]; "E_strans"
[shape=plaintext, pos="4.5,1.7", label="Local\nMinimum", fontcolor="#EA4335"]; }

```

Caption: Workflow integrating experimental and computational structural analysis.

- X-ray Crystallography: This is the gold standard for unambiguously determining the molecular structure in the solid state. [13] It provides precise measurements of bond lengths, bond angles, and torsional angles, which would definitively confirm the preferred conformation in the crystal lattice. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's structure in solution. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms, offering powerful evidence for the predominant conformation in a liquid state.
- Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface of the molecule. [3] These calculations can accurately predict the geometries of stable conformers and transition states, along with their relative energies, corroborating experimental findings. [9][10][11]

Experimental & Computational Protocols

To ensure scientific integrity, the methodologies used for structural elucidation must be robust and self-validating.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the definitive method for determining the solid-state structure.

- Crystal Growth (Prerequisite):
 - Obtain high-purity **cyclopropyl 2-thienyl ketone** (>99%).
 - Slowly evaporate a solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture). The goal is to grow a single, well-ordered crystal of at least 0.1 mm in all dimensions. [15] This is often the most challenging step. [15][16] 2. Crystal Mounting:
 - Carefully select a suitable crystal under a microscope.
 - Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
- Data Collection:

- Place the mounted crystal on a single-crystal X-ray diffractometer. [14] * An intense, monochromatic X-ray beam is directed at the crystal. [15] * The crystal is rotated, and the diffraction pattern (the positions and intensities of the reflected X-rays) is recorded on a detector (e.g., a CCD or pixel detector). [15]
- 4. Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - A Fourier transform is applied to the intensity data to generate an electron density map of the crystal. [17] * An initial molecular model is fitted into the electron density map.
 - The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure yields precise atomic coordinates.

Protocol 2: Computational Conformational Analysis via DFT

This protocol describes how to computationally determine the most stable conformers.

- Initial Structure Generation:
 - Build the 3D structure of **cyclopropyl 2-thienyl ketone** using molecular modeling software (e.g., GaussView, Avogadro).
 - Create several starting geometries corresponding to potential conformers, specifically the s-cis and s-trans forms.
- Geometry Optimization:
 - Perform a full geometry optimization for each starting structure using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d).
 - This calculation finds the lowest energy geometry for each conformer (the bottom of the potential energy wells).
- Frequency Calculation:

- For each optimized structure, perform a frequency calculation at the same level of theory.
- Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state.
- Potential Energy Scan (Torsional Scan):
 - To map the energy barrier between conformers, perform a relaxed potential energy scan.
 - Select the dihedral angle corresponding to the rotation around the C(cyclopropyl)-C(carbonyl) bond.
 - Constrain this dihedral angle and optimize the rest of the molecular geometry at fixed intervals (e.g., every 10 degrees from 0° to 360°).
 - Plot the resulting relative energy versus the dihedral angle to visualize the complete rotational energy profile, as depicted in Diagram 2.

Conclusion and Outlook

The molecular architecture of **cyclopropyl 2-thienyl ketone** is governed by a powerful electronic interaction between the cyclopropyl ring and the adjacent carbonyl group. This leads to a strong preference for the s-cis (bisected) conformation, which maximizes conjugative stabilization. While this represents the global energy minimum, other conformers like the s-trans exist as minor, higher-energy species. A thorough understanding of this conformational landscape, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for professionals in drug development and materials science. This knowledge enables the rational design of novel molecules where the specific three-dimensional orientation of the cyclopropyl and thienyl groups can be leveraged to control biological activity, reactivity, and material properties.

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